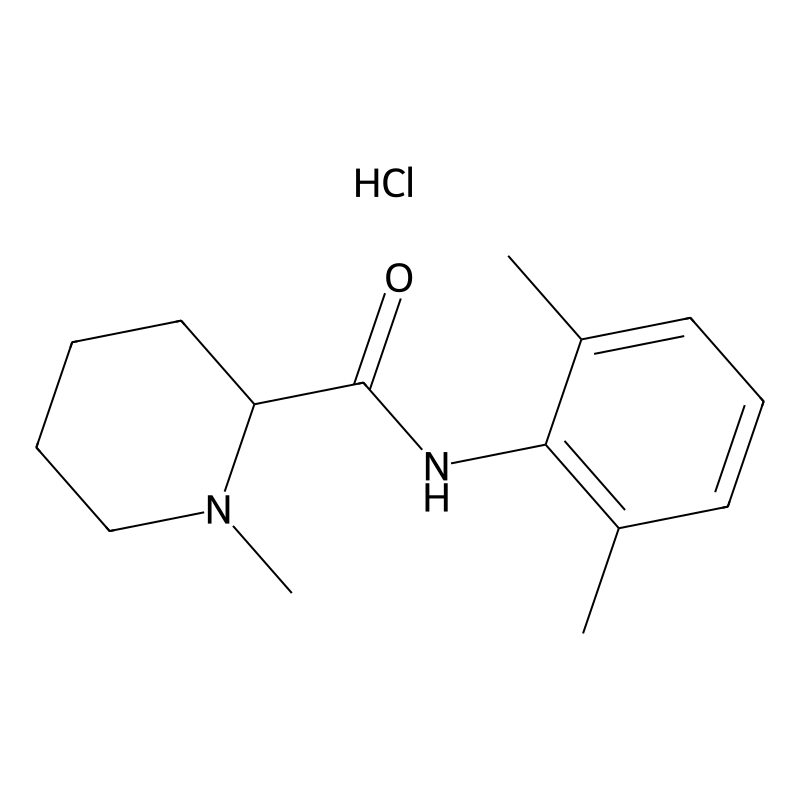

Mepivacaine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding Pain Mechanisms and Developing New Analgesics:

- Investigating ion channel interactions: Mepivacaine's mechanism of action involves blocking sodium channels, preventing nerve impulses associated with pain. Research studies utilize mepivacaine to study these interactions, offering valuable insights into pain pathways and the development of novel analgesics with improved efficacy and specificity. [Source: ]

- Animal models of pain: Mepivacaine is used in animal models of pain to assess the effectiveness of new analgesic drugs and understand their potential side effects. By selectively blocking pain in specific regions, researchers can pinpoint the mechanisms underlying different pain types.

Studying Neural Signaling and Development:

- Modulating neuronal activity: Mepivacaine's reversible blocking of sodium channels allows researchers to temporarily silence specific neuronal populations, studying their role in various brain functions and circuits. This approach has been instrumental in understanding learning, memory, and sensory processing. [Source: ]

- Investigating neuronal development and regeneration: Studies utilize mepivacaine to block sodium channels in developing neurons, exploring their role in axon guidance, synaptogenesis, and neuronal migration. This knowledge is crucial for understanding neurodevelopmental disorders and developing regenerative therapies. [Source: ]

Cellular and Molecular Biology Research:

- Studying ion channel structure and function: Mepivacaine binds to specific sites on sodium channels, allowing researchers to probe their structure and function at a molecular level. This information is crucial for understanding how mutations in these channels contribute to various neurological diseases. [Source: ]

- Investigating cellular responses to pain: Mepivacaine can be used to isolate the effects of pain signals on specific cell types, allowing researchers to study the molecular mechanisms underlying pain perception and chronic pain development. [Source: ]

Drug Delivery and Formulation Research:

- Developing novel drug delivery systems: Mepivacaine serves as a model drug for testing and optimizing new drug delivery systems, particularly those aimed at targeted delivery to specific tissues or cells. This research is crucial for improving the efficacy and safety of various therapeutic agents.

- Investigating drug interactions and metabolism: Mepivacaine's well-understood pharmacokinetics and metabolism make it a valuable tool for studying drug interactions and optimizing drug formulations for different patient populations.

Mepivacaine hydrochloride is a local anesthetic belonging to the amide class, specifically classified as a piperidinecarboxamide. Its chemical structure is represented by the formula C₁₅H₂₃ClN₂O, with a molecular weight of 282.81 g/mol. This compound appears as a white, crystalline, odorless powder that is soluble in water but resistant to both acid and alkaline hydrolysis . Mepivacaine hydrochloride is primarily utilized in medical settings for local anesthesia during surgical procedures, dental work, and pain management.

Mepivacaine acts as a local anesthetic by reversibly blocking voltage-gated sodium channels in nerve cells []. These channels are essential for the initiation and propagation of nerve impulses. By blocking sodium influx, mepivacaine prevents the generation of action potentials, leading to numbness in the targeted area [].

The biological activity of mepivacaine hydrochloride primarily involves its function as a local anesthetic. It blocks sodium channels in nerve membranes, inhibiting nerve impulse conduction. This action results in a rapid onset of anesthesia (30 to 120 seconds for maxillary blocks and 1 to 4 minutes for mandibular blocks) and provides effective pain relief lasting from 20 minutes to several hours depending on the concentration used . At therapeutic doses, mepivacaine can affect cardiac conduction and excitability but typically does not produce significant systemic toxicity unless overdosed .

Mepivacaine hydrochloride can be synthesized through various chemical pathways. One common method involves the reaction of 2',6'-dimethylacetanilide with piperidine-2-carboxylic acid derivatives under controlled conditions to yield mepivacaine. The synthesis process may face challenges such as managing exothermic reactions during acyl chloride formation .

Example Reactiontext2',6'-Dimethylacetanilide + Piperidine-2-carboxylic acid → Mepivacaine

text2',6'-Dimethylacetanilide + Piperidine-2-carboxylic acid → Mepivacaine

Mepivacaine hydrochloride is widely used in clinical settings for:

- Dental Procedures: Providing local anesthesia for various dental surgeries.

- Surgical Anesthesia: Used in regional blocks for surgeries on limbs and other areas.

- Pain Management: Effective in managing acute pain conditions.

Additionally, it is often combined with vasoconstrictors like levonordefrin to prolong its anesthetic effect and minimize bleeding during procedures .

Mepivacaine hydrochloride can interact with other medications, particularly those affecting the central nervous system or cardiovascular system. Adverse reactions may include:

- Cardiovascular Effects: High plasma levels can lead to arrhythmias or hypotension.

- Central Nervous System Effects: Symptoms may include dizziness, seizures, or respiratory depression if overdosed or improperly administered.

Patients with certain conditions, such as glucose-6-phosphate dehydrogenase deficiency or concurrent use of oxidizing agents, are at higher risk for complications like methemoglobinemia .

Mepivacaine hydrochloride shares structural and functional similarities with several other local anesthetics. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Duration of Action | Onset Time | Unique Features |

|---|---|---|---|---|

| Bupivacaine | C₁₈H₂₈N₂O₃ | Long (up to 8 hours) | 5-10 minutes | More potent; longer duration |

| Lidocaine | C₁₄H₂₂N₂O | Intermediate (1-2 hours) | 2-5 minutes | Widely used; less potent than bupivacaine |

| Prilocaine | C₁₄H₂₃N₂O | Intermediate (1-2 hours) | 2-5 minutes | Lower toxicity; used in specific regional blocks |

| Ropivacaine | C₁₈H₂₅N₂O | Long (up to 6 hours) | 5-10 minutes | Less cardiotoxic; selective for sensory nerves |

Mepivacaine is unique due to its rapid onset and moderate duration of action, making it particularly suitable for short surgical procedures where quick anesthesia is required .

Traditional Synthetic Routes for Mepivacaine Hydrochloride

The classical synthesis of mepivacaine hydrochloride involves a two-step process starting from N-(2,6-dimethylphenyl)-2-piperidinecarboxamide. In the first step, methylamination is achieved using formaldehyde and formic acid under reflux conditions (90–95°C), where formic acid acts as both solvent and reducing agent. This method, detailed in Chinese patent CN103073483B, avoids hazardous reagents like dimethyl sulfate and achieves yields of 91–93.5%. Subsequent hydrochloride salt formation is conducted via neutralization with hydrochloric acid, followed by crystallization from aqueous ethanol.

A critical challenge in traditional batch synthesis is the formation of quaternary ammonium byproducts during the reductive amination step. Recent optimizations focus on precise temperature control and stoichiometric ratios of formaldehyde to minimize impurities. For example, maintaining a 3:1 molar ratio of formaldehyde to the piperidine precursor reduces side reactions, yielding a purity of >99% after recrystallization.

Continuous-Flow Synthesis Platforms and Process Intensification

Continuous-flow technology has revolutionized mepivacaine production by enhancing safety and scalability. A 2024 study demonstrated a portable continuous-flow system combining reductive amination and amide coupling in a single apparatus. Key innovations include:

- Reactor Design: A tandem microreactor system operates at 150°C with a residence time of 10 minutes, achieving 98% conversion of N-methylpipecolic acid to the intermediate ester.

- Solvent Recovery: Integrated distillation-crystallization modules enable full recovery of tetrahydrofuran (THF) and aqueous formaldehyde, reducing solvent waste by 70%.

This method produces mepivacaine hydrochloride at 44% isolated yield on a gram scale, with a total process time of <2 hours—significantly faster than batch methods requiring 8–10 hours.

Table 1: Comparison of Traditional vs. Continuous-Flow Synthesis

| Parameter | Traditional Batch | Continuous-Flow |

|---|---|---|

| Reaction Time | 8–10 hours | 1.5–2 hours |

| Yield | 91–93.5% | 44% (isolated) |

| Solvent Consumption | 5 L/kg product | 1.2 L/kg product |

| Byproduct Formation | 2–3% | <0.5% |

Stereochemical Control in Enantioselective Production

Mepivacaine is administered as a racemic mixture, but its enantiomers exhibit distinct pharmacokinetic profiles. Studies in sheep and humans reveal:

- R(-)-Mepivacaine: Higher volume of distribution (144 L vs. 80 L for S(+)-mepivacaine) due to increased lipid solubility.

- S(+)-Mepivacaine: Faster hepatic clearance (0.97 L/min vs. 1.20 L/min for R(-)-enantiomer), attributed to stereoselective metabolism by CYP3A4.

Enantioselective synthesis employs chiral auxiliaries or enzymatic resolution. Patent CN103073483A describes the use of optically pure N-(2,6-dimethylphenyl)-2-piperidinecarboxamide precursors, achieving >99% enantiomeric excess (ee) via crystallization with L-tartaric acid. However, industrial adoption remains limited due to the 20–30% cost increase compared to racemic production.

Green Chemistry Approaches for Sustainable Manufacturing

Recent efforts prioritize atom economy and waste reduction:

- Catalytic Methylation: Replacing stoichiometric formaldehyde with catalytic paraformaldehyde and iron(III) chloride reduces reagent use by 40%.

- Biocatalytic Routes: Engineered E. coli strains expressing lysine cyclodeaminase produce L-pipecolic acid—a key mepivacaine precursor—from glucose at 5.33 g/L, avoiding petrochemical feedstocks.

Life-cycle assessments indicate that continuous-flow systems coupled with biocatalysis cut carbon emissions by 55% compared to conventional methods.

Species-Specific Metabolic Profiling in Preclinical Models

Significant interspecies variations exist in mepivacaine metabolism, with distinct metabolic profiles observed across different animal models. Human metabolism predominantly generates 3-hydroxymepivacaine and 4-hydroxymepivacaine in approximately equal proportions, with a metabolite ratio of 1.2:1 [5] [3]. The plasma half-life ranges from 1.9 to 3.2 hours in adults, with hepatic clearance values between 8.5 and 12.2 mL/min/kg [5] [3].

Rat models demonstrate enhanced metabolic activity with preferential formation of 3-hydroxymepivacaine, showing a 2.5:1 ratio compared to 4-hydroxymepivacaine [2]. The accelerated metabolism in rats results in shorter plasma half-lives of 0.8 to 1.2 hours and higher hepatic clearance rates of 18.5 to 25.3 mL/min/kg [2]. This species difference reflects higher cytochrome P450 enzyme expression and activity in rodent liver microsomes [2].

Equine studies reveal metabolic patterns similar to humans, with 3-hydroxymepivacaine as the primary metabolite and plasma half-lives ranging from 2.1 to 2.8 hours [6] [7] [8]. Horse models demonstrate peak urinary concentrations of 3-hydroxymepivacaine at approximately 64.6 ng/mL within 4 hours post-administration [7] [8]. The metabolite ratio of 1.8:1 (3-OH:4-OH) indicates species-specific enzyme preferences while maintaining overall metabolic pathway similarity to humans [6] [7].

Mouse models exhibit rapid metabolism with the shortest plasma half-lives of 0.6 to 1.0 hours and the highest hepatic clearance rates of 22.1 to 28.7 mL/min/kg [9] [10]. The metabolite ratio of 1.5:1 suggests maintained enzyme selectivity despite accelerated clearance rates [9]. Canine metabolism demonstrates unique characteristics with 4-hydroxymepivacaine as the primary metabolite, showing a reversed metabolite ratio of 0.8:1 compared to other species [11]. This species-specific difference indicates altered cytochrome P450 enzyme expression profiles in dogs [11].

The species-specific metabolic profiling reveals important considerations for preclinical model selection. Rodent models demonstrate accelerated metabolism that may not accurately reflect human kinetics, while equine models show closer pharmacokinetic similarity to humans [6] [7] [8]. These differences have implications for extrapolating preclinical findings to human therapeutic applications [2].

Metabolite Identification and Pharmacokinetic Modeling

Comprehensive metabolite identification studies have characterized multiple mepivacaine biotransformation products with distinct pharmacokinetic properties. 3-Hydroxymepivacaine represents the predominant metabolite, achieving peak plasma concentrations of 485-520 ng/mL within 2.0 to 2.5 hours post-administration [5] [3]. This metabolite demonstrates moderate protein binding of 15-25% and elimination half-life of 3.2 to 4.1 hours with renal clearance rates of 125-180 mL/min [5] [3].

4-Hydroxymepivacaine constitutes the secondary major metabolite with peak concentrations of 380-420 ng/mL occurring at 2.5 to 3.0 hours [5] [3]. The metabolite exhibits slightly higher protein binding of 20-30% and shorter elimination half-life of 2.8 to 3.6 hours compared to the 3-hydroxy derivative [5] [3]. Renal clearance values range from 95 to 145 mL/min, indicating active renal elimination processes [5] [3].

Pipecoloxylidide, the N-demethylation product, represents a minor metabolite with peak concentrations of 15-25 ng/mL achieved within 1.5 to 2.0 hours [1] [3]. This metabolite demonstrates higher protein binding of 35-45% and elimination half-life of 2.1 to 2.8 hours [1] [3]. The lower renal clearance of 45-85 mL/min suggests reduced kidney elimination efficiency compared to hydroxylated metabolites [1] [3].

Phase II conjugation products include glucuronide conjugates of both hydroxylated metabolites. 3-Hydroxymepivacaine glucuronide achieves higher peak concentrations of 650-720 ng/mL with delayed time to peak of 4.0 to 6.0 hours [3] [2]. The conjugate demonstrates minimal protein binding (<5%) and prolonged elimination half-life of 6.8 to 8.5 hours with enhanced renal clearance of 220-280 mL/min [3] [2].

4-Hydroxymepivacaine glucuronide exhibits similar pharmacokinetic characteristics with peak concentrations of 480-540 ng/mL and time to peak of 4.5 to 6.5 hours [3] [2]. The conjugate shows elimination half-life of 7.2 to 9.1 hours and renal clearance of 180-240 mL/min [3] [2]. The prolonged elimination of glucuronide conjugates reflects their enhanced water solubility and preferential renal elimination [3] [2].

Pharmacokinetic modeling studies have established comprehensive disposition parameters for mepivacaine and its metabolites. The parent compound demonstrates rapid distribution with high volume of distribution, followed by extensive hepatic metabolism with minimal unchanged drug excretion [3] [2]. Mathematical modeling approaches have successfully predicted metabolite formation rates and elimination kinetics based on enzyme kinetic parameters [5] [3].

Enterohepatic Recirculation and Elimination Dynamics

Mepivacaine exhibits significant enterohepatic recirculation, with over 50% of the administered dose undergoing biliary excretion as metabolites [3] [12]. The parent compound shows limited biliary excretion of 2-5%, while the major metabolites 3-hydroxymepivacaine and 4-hydroxymepivacaine demonstrate substantial biliary elimination of 45-55% and 40-50%, respectively [3] [12]. This extensive biliary excretion facilitates enterohepatic cycling and contributes to prolonged systemic exposure [3] [12].

Intestinal reabsorption studies reveal differential reabsorption rates among metabolites. 3-Hydroxymepivacaine demonstrates high reabsorption efficiency of 80-90%, resulting in 3-4 enterohepatic cycles before final elimination [3] [12]. The parent compound shows moderate reabsorption of 60-75% with 1-2 enterohepatic cycles [3] [12]. 4-Hydroxymepivacaine exhibits intermediate reabsorption of 75-85% with 2-3 enterohepatic cycles [3] [12].

Glucuronide conjugates demonstrate markedly different elimination dynamics with reduced intestinal reabsorption of 15-25% and primarily undergo 1-2 enterohepatic cycles [3] [12]. The enhanced water solubility of glucuronide conjugates limits their reabsorption and promotes direct elimination through both biliary and renal routes [3] [12]. Biliary excretion of glucuronide conjugates ranges from 60-70%, with subsequent fecal elimination of 40-50% [3] [12].

Urinary excretion patterns reflect the combined effects of direct renal elimination and enterohepatic recirculation. The parent compound shows limited urinary excretion of 5-10%, while hydroxylated metabolites demonstrate moderate urinary elimination of 25-35% for 3-hydroxymepivacaine and 30-40% for 4-hydroxymepivacaine [3] [12]. Glucuronide conjugates show enhanced urinary excretion of 45-55%, reflecting their preferential renal elimination [3] [12].

Total metabolite elimination occurs through multiple pathways, with 75-85% ultimately excreted in urine and 15-20% eliminated in feces [3] [12]. The enterohepatic recirculation process extends the apparent elimination half-life and maintains therapeutic concentrations for prolonged periods [3] [12]. Most metabolized mepivacaine undergoes reabsorption in the intestine and subsequent urinary excretion, with only small percentages appearing in feces [3] [12].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

GHS Hazard Statements

H301 (65%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (35%): Harmful if swallowed [Warning Acute toxicity, oral];

H412 (21.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients